![molecular formula C26H35N7O5 B3431905 (S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 937174-75-9](/img/structure/B3431905.png)
(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
The compound “(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,5-oxadiazole ring, a 1H-imidazo[4,5-c]pyridin ring, and a piperidine ring . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The imidazo[4,5-c]pyridin ring is a fused ring system that includes an imidazole ring and a pyridine ring . The piperidine ring is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The 1,2,5-oxadiazole ring could be synthesized through the oxidation of a precursor molecule, such as 3-nitro-5-amino-1,2,4-oxadiazole (NOA), with an oxidizing agent like sodium dichloroisocyanurate (SDCI) . The 1H-imidazo[4,5-c]pyridin ring could be formed through a series of reactions involving the cyclization of a precursor molecule . The piperidine ring could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques, including 1H and 13C NMR, MS, and IR spectroscopy . Single-crystal X-ray diffraction could also be used to confirm the structure .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions or electrophilic aromatic substitution reactions . The imidazo[4,5-c]pyridin ring could undergo reactions typical of aromatic heterocycles, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its thermal stability and density . The presence of the piperidine ring could influence its solubility and reactivity .Scientific Research Applications
Energetic Compounds
Compounds containing 1,2,5-oxadiazole rings, which are present in the given compound, have been studied for their potential as energetic compounds . These compounds exhibit good thermal stabilities and acceptable sensitivity values . They are of interest due to their synthetic accessibility, improved density, and thermal stability .
Anti-Cancer Activity
1,2,4-oxadiazole derivatives, similar to the given compound, have shown significant anti-cancer activity when evaluated against human cancer cell lines . This suggests potential applications in the development of new anti-cancer drugs.
Anti-Inflammatory and Analgesic Activity
Oxadiazole derivatives have also demonstrated anti-inflammatory and analgesic properties . This indicates potential use in the treatment of conditions involving inflammation and pain.
Anti-Diabetic Activity
These compounds have shown potential in the treatment of diabetes . This could be an area of interest for further research and drug development.
Antimicrobial Activity
1,3,4-oxadiazoles have been reported to exhibit various biological activities such as antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs.
Plant Protection Agents
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This indicates potential use in agriculture for protecting plants from pests and diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)imidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c1-7-33-21-18(36-15-16-9-8-12-32(14-16)24(34)37-25(2,3)4)13-28-17(10-11-26(5,6)35)19(21)29-23(33)20-22(27)31-38-30-20/h13,16,35H,7-9,12,14-15H2,1-6H3,(H2,27,31)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCJOMVRKSNEOP-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCN(C3)C(=O)OC(C)(C)C)C#CC(C)(C)O)N=C1C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCN(C3)C(=O)OC(C)(C)C)C#CC(C)(C)O)N=C1C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099159 | |
Record name | 1,1-Dimethylethyl (3S)-3-[[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl]oxy]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate | |
CAS RN |
937174-75-9 | |
Record name | 1,1-Dimethylethyl (3S)-3-[[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl]oxy]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937174-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-[[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl]oxy]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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